(S)-p-Phos, CAS 221012-82-4, is a C2-symmetric atropisomeric bisphosphine ligand based on a 3,3'-bipyridine backbone. Its structure, featuring four methoxy groups and four phenyl groups on the phosphorus atoms, provides a distinct steric and electronic environment for transition metal centers. This ligand is primarily procured for use in asymmetric catalysis, particularly ruthenium-catalyzed hydrogenation of ketones and esters, where high enantioselectivity is a critical process requirement.
Substituting (S)-p-Phos with its racemic form is non-viable for asymmetric synthesis, as it will yield a racemic (0% ee) product, failing the primary objective of creating a single-enantiomer molecule. Furthermore, seemingly close structural analogs like (S)-BINAP or (S)-SEGPHOS cannot be used as direct drop-in replacements. Subtle differences in the ligand's bite angle, dihedral angle, and electronic properties, governed by the bipyridine core and methoxy groups in p-Phos, result in significant and often unpredictable differences in catalytic activity and, most critically, enantioselectivity. This makes ligand selection an empirical, application-specific decision where p-Phos often provides a distinct performance profile necessary to meet process targets.
In the Ru-catalyzed asymmetric hydrogenation of the benchmark substrate acetophenone, the (S)-TolBINAP/(S,S)-DPEN-Ru(II) complex achieved a quantitative yield but with only 80% enantiomeric excess (ee). In contrast, catalyst systems utilizing ligands analogous to p-Phos, such as TunePhos, have demonstrated the ability to achieve excellent enantioselectivities, often >99% ee, for a wide range of aromatic ketones under optimized conditions. This significant increase in enantioselectivity is a key differentiator for ligands of the p-Phos class.
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >99% ee (for p-Phos class ligands) |
| Comparator Or Baseline | (S)-TolBINAP: 80% ee |
| Quantified Difference | Up to ~19% absolute improvement in ee |
| Conditions | Ru-catalyzed asymmetric hydrogenation of acetophenone. |
Achieving higher enantiopurity directly in the catalytic step reduces or eliminates the need for costly downstream chiral resolution or purification processes.
Catalyst systems based on ligands from the p-Phos family are capable of extraordinary efficiency. For example, a Ru-TunePhos catalyst achieved a Turnover Number (TON) of up to 1,000,000 in the hydrogenation of specific simple ketones. For comparison, the highly effective (S)-TolBINAP/(S,S)-DPEN–Ru(II) catalyst achieved a TON of 2,400,000, but on the simple substrate acetophenone, and required 48 hours. The ability of p-Phos type ligands to achieve exceptionally high TONs on a broader range of substrates demonstrates their potential for reducing catalyst loading in manufacturing processes.
| Evidence Dimension | Max Reported Turnover Number (TON) |
| Target Compound Data | Up to 1,000,000 (p-Phos class) |
| Comparator Or Baseline | Up to 2,400,000 (TolBINAP, benchmark substrate) |
| Quantified Difference | Demonstrates comparable order-of-magnitude efficiency, enabling ultra-low catalyst loadings. |
| Conditions | Ru-catalyzed asymmetric hydrogenation of simple ketones. |
A higher TON allows for lower catalyst loading (lower S/C ratio), which directly reduces the cost contribution of the precious metal and ligand per kilogram of product.
p-Phos is supplied as a solid with a reported melting point of 261-265 °C. This contrasts with some ligands or catalysts that are oils or low-melting solids, which can complicate accurate weighing and handling during catalyst preparation, especially at scale. Phosphine ligands can be susceptible to oxidation, which can deactivate the catalyst. While rigorous inert atmosphere techniques are always recommended, starting with a well-defined, crystalline solid like p-Phos can contribute to better reproducibility in catalyst preparation compared to less stable or amorphous materials.
| Evidence Dimension | Physical Form |
| Target Compound Data | Solid, mp 261-265 °C |
| Comparator Or Baseline | Oily or amorphous ligands/catalysts |
| Quantified Difference | Not applicable (Qualitative advantage) |
| Conditions | Standard laboratory and pilot plant handling |
Using a stable, crystalline solid simplifies weighing and transfer operations, reducing the risk of handling errors and improving process consistency and reproducibility.
For the synthesis of chiral secondary alcohols where final product specifications demand very high enantiomeric excess (>98% ee) to avoid costly and material-intensive chiral chromatography. This is particularly relevant for producing key intermediates for APIs where enantiomeric purity is a critical quality attribute.
In large-scale hydrogenation processes where minimizing the financial impact of the ruthenium catalyst is a primary economic driver. The high turnover numbers achievable with p-Phos class ligands allow for operation at very low catalyst loadings, reducing the cost of goods sold (COGS).
In laboratory and pilot-plant settings where process robustness and run-to-run consistency are paramount. The use of a well-defined, crystalline solid ligand like (S)-p-Phos simplifies catalyst preparation and helps ensure predictable catalytic performance.